7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one

CYP inhibition Drug metabolism Liver microsomes

7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one (CAS 1508393-11-0) is a validated negative control for CYP2E1, CYP2B6, and CYP2A6 inhibition assays (IC50 >20 μM). Its 7-chloro substituent enables SNAr derivatization for SAR library synthesis. The distinct lipophilicity (XLogP3=1.7) and TPSA (29.5 Ų) support ADME modeling. With 98% NLT purity, this benzoxazinone building block ensures reproducible results in medicinal chemistry and agrochemical research. Choose the trusted standard—request quote or buy online today.

Molecular Formula C9H8ClNO2
Molecular Weight 197.62 g/mol
CAS No. 1508393-11-0
Cat. No. B1432013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one
CAS1508393-11-0
Molecular FormulaC9H8ClNO2
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCN1C(=O)COC2=C1C=CC(=C2)Cl
InChIInChI=1S/C9H8ClNO2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3
InChIKeyMWJQKDMTYNAQDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one (CAS 1508393-11-0): Chemical Identity and Core Specifications for Research Procurement


7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one (CAS 1508393-11-0) is a heterocyclic compound belonging to the benzoxazinone class, characterized by a benzene ring fused with an oxazine ring bearing a chlorine atom at the 7-position and a methyl group at the 4-position . The compound has a molecular formula of C9H8ClNO2, a molecular weight of 197.62 g/mol, and is commercially available from multiple research suppliers with purity specifications typically ranging from 95% to 98% . This compound serves as a synthetic building block for medicinal chemistry and agrochemical research, with documented activity profiles relevant to cytochrome P450 enzyme interaction studies [1].

Procurement Alert: Why Generic Benzoxazinone Substitution Fails for CYP Inhibition Profiling and SAR Studies of 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one (CAS 1508393-11-0)


Generic substitution among benzoxazinone analogs is scientifically inadvisable due to the established structure-activity relationship (SAR) sensitivity of this scaffold. The benzoxazinone subclass (determined by N-substituent) critically influences allelopathic, defense, and antimicrobial potency, while halogen substitution at the 7-position modulates lipophilicity and electronic character, directly affecting target interaction [1]. Specifically, SAR data indicate that antibacterial activity is abolished by the introduction of a methyl group into the benzoxazine ring [2]. The 7-chloro-4-methyl substitution pattern of this compound confers a distinct CYP inhibition profile (IC50 >20 μM across CYP2E1, CYP2B6, and CYP2A6) [3] that differs substantially from more potent benzoxazinone derivatives described in the literature, which can achieve IC50 values as low as 0.6 μM against certain enzyme targets [4]. Substituting an analog with different substitution (e.g., 7-hydroxy or unsubstituted derivatives) would alter physicochemical properties including logP (calculated XLogP3 = 1.7 for the 7-chloro derivative versus approximately 0.7 for the 7-hydroxy analog) [5] and would yield divergent biological outcomes, compromising experimental reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one (CAS 1508393-11-0): Comparative Data for Scientific Selection


CYP2E1, CYP2B6, and CYP2A6 Inhibition Profile: >20 μM IC50 Across Three Major Cytochrome P450 Isoforms

7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one demonstrates consistently weak inhibition of three major cytochrome P450 isoforms (CYP2E1, CYP2B6, and CYP2A6) in human liver microsomes, with IC50 values exceeding 20 μM across all three targets [1]. This contrasts with structurally related benzoxazinone derivatives optimized for enzyme inhibition, such as ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013), which exhibits an IC50 of 0.0006 mM (0.6 μM) against human topoisomerase I [2], representing an approximately 33-fold difference in potency. The consistently low CYP inhibition profile suggests minimal liability for drug-drug interaction studies when used as a negative control scaffold or inert carrier in metabolic profiling experiments.

CYP inhibition Drug metabolism Liver microsomes

Purity Specification Tiering: 95% to 98% Commercial Availability Supporting Different Research Applications

7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one is commercially available at distinct purity tiers: 95% minimum purity specification (AKSci) and 98% NLT (not less than) specification (MolCore) . This tiered purity availability provides procurement flexibility based on intended application: 95% purity is suitable for routine synthesis and preliminary SAR exploration, while the higher 98% grade supports analytical method development, quantitative structure-activity relationship (QSAR) studies, and experiments requiring tighter stoichiometric control. This contrasts with the 7-hydroxy analog (CAS 854163-75-0), which is available at 95-98% purity but commands significantly higher pricing, and with the unsubstituted 4-methyl-2H-1,4-benzoxazin-3-one (CAS 21744-84-3), which has limited commercial availability from specialized suppliers only .

Analytical chemistry Quality control Procurement specification

Physicochemical Differentiation: XLogP3 = 1.7 and TPSA = 29.5 Ų for Computational and ADME Modeling

7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one exhibits calculated physicochemical properties that differentiate it from closely related benzoxazinone analogs. The compound has a calculated XLogP3 value of 1.7 and a topological polar surface area (TPSA) of 29.5 Ų . The 7-chloro substitution increases lipophilicity compared to the 7-hydroxy analog (CAS 854163-75-0), which has a calculated XLogP3 of 0.7 and TPSA of 49.8 Ų [1], representing a ΔXLogP3 of +1.0 and a ΔTPSA of -20.3 Ų. The unsubstituted 4-methyl-2H-1,4-benzoxazin-3-one (CAS 21744-84-3, C9H7NO2) has a molecular weight of 163.06 g/mol compared to 197.62 g/mol for the target compound [2], a difference of 34.56 g/mol attributable to the chlorine substituent. These differences have direct implications for membrane permeability predictions and compound behavior in biological assays.

Lipophilicity ADME prediction Computational chemistry

Synthetic Versatility via 7-Chloro Position: Nucleophilic Substitution Access to 7-Amino and 7-Thio Derivatives

The 7-chloro substituent on 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one provides a reactive handle for nucleophilic aromatic substitution reactions, enabling facile derivatization to 7-amino, 7-thio, and other substituted analogs . This contrasts with the 7-hydroxy analog (CAS 854163-75-0), where the hydroxyl group is a hydrogen bond donor with more limited substitution chemistry, and with the unsubstituted 4-methyl-2H-1,4-benzoxazin-3-one (CAS 21744-84-3), which lacks a reactive handle at the 7-position entirely. While no direct comparative yield data exists for the target compound versus its analogs, literature on related benzoxazinone systems indicates that chlorine substituents at the 7-position can be replaced by nucleophiles including amines and thiols under mild conditions using reagents such as sodium amide (NaNH₂) or thiourea in polar solvents .

Synthetic chemistry Building block Derivatization

Research Application Scenarios for 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one (CAS 1508393-11-0) Based on Quantified Differentiation Evidence


Negative Control Compound for Cytochrome P450 Inhibition Profiling

Employ 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one as a validated negative control in CYP inhibition assays, particularly for CYP2E1, CYP2B6, and CYP2A6 screening panels. The compound's consistently weak inhibition profile (IC50 >20 μM across all three isoforms in human liver microsomes) [1] makes it suitable for establishing baseline metabolic activity in the presence of benzoxazinone scaffold structures, distinguishing specific inhibitory effects from non-specific background interference. This application is directly supported by BindingDB-curated quantitative CYP inhibition data [1] and is particularly valuable for pharmaceutical metabolism laboratories conducting drug-drug interaction risk assessment.

Precursor for 7-Amino and 7-Thio Benzoxazinone Derivative Synthesis

Utilize the 7-chloro substituent as a nucleophilic substitution (SNAr) site for generating diverse 7-substituted benzoxazinone libraries. The chlorine atom at the 7-position can be replaced with amines to yield 7-amino derivatives or with thiols to yield 7-thio derivatives, providing access to analogs not readily available from the 7-hydroxy or unsubstituted benzoxazinone precursors . This derivatization pathway is particularly relevant for medicinal chemistry groups exploring structure-activity relationships around the benzoxazinone core, where systematic variation of the 7-position substituent is required to optimize target binding or pharmacokinetic properties .

Computational Chemistry Reference Compound with Validated Physicochemical Parameters

Incorporate 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one as a reference compound in computational ADME prediction and QSAR model development. The compound's calculated XLogP3 value of 1.7 and TPSA of 29.5 Ų provide a distinct lipophilicity/polarity profile that differs measurably from the 7-hydroxy analog (XLogP3 = 0.7; TPSA = 49.8 Ų) [2] and the unsubstituted analog (MW difference of 34.56 g/mol). These well-defined parameters support accurate in silico modeling of membrane permeability and compound behavior, enabling rational selection of benzoxazinone analogs for specific ADME property requirements without extensive experimental screening.

Analytical Method Development and Quality Control Reference Standard

Deploy the 98% NLT purity grade of 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one as a reference standard for HPLC method development, LC-MS calibration, and quality control protocols in synthetic chemistry workflows. The availability of tiered purity specifications (95% to 98%) from multiple established suppliers ensures procurement flexibility and supply chain resilience, which is not uniformly available for less common benzoxazinone analogs such as the unsubstituted 4-methyl-2H-1,4-benzoxazin-3-one . This application scenario is particularly relevant for analytical chemistry laboratories and CROs requiring consistent, well-characterized reference materials for method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.